pdTp (tetrasodium)
Description
pdTp (tetrasodium) refers to the tetrasodium salt of 3',5'-deoxythymidine bisphosphate, a nucleotide derivative with inhibitory properties against specific enzymes. Structurally, it consists of a deoxythymidine backbone linked to two phosphate groups, neutralized by four sodium ions (tetrasodium form) for enhanced solubility . This compound is primarily utilized in biochemical assays to study enzyme mechanisms. For instance, pdTp inhibits human Endonuclease V (hEndoV), an enzyme involved in cleaving inosine-containing RNA, and Tudor Staphylococcal Nuclease (TSN), which participates in RNA editing . Its role as a competitive inhibitor makes it valuable for elucidating nucleic acid repair pathways and enzyme-substrate interactions .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12N2Na4O11P2 |
|---|---|
Molecular Weight |
490.12 g/mol |
IUPAC Name |
tetrasodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4 |
InChI Key |
VDPDGAPWPLBFIC-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Neutralization Reaction Framework
The foundational synthesis of pdTp involves a neutralization reaction between thymidine diphosphate precursors and sodium hydroxide. A patent detailing analogous phosphate compound synthesis (tetrasodium pyrophosphate) reveals a 1:1 molar ratio of Sodium Acid Pyrophosphate (SAPP) to sodium hydroxide, yielding trisodium intermediates through exothermic reactions. For pdTp, this framework is adapted by substituting SAPP with thymidine diphosphate derivatives.
Reaction conditions are critical:
-
Solid-liquid ratio : 3:7 (w/w) to optimize crystallization efficiency.
-
Neutralization endpoint : pH 7–8, monitored via titration.
Table 1: Reaction Parameters for Neutralization
| Parameter | Optimal Range |
|---|---|
| Precursor concentration | 45–50°C aqueous solution |
| NaOH concentration | 45% (w/v) |
| Mixing time | 60–90 minutes |
This step ensures complete deprotonation of phosphate groups, forming the tetrasodium salt.
High-Temperature Crystallization
Post-neutralization, the solution undergoes controlled crystallization at 85–90°C to isolate pdTp monohydrate crystals. Maintaining temperatures above 70°C prevents premature precipitation of impurities.
Key considerations :
-
Crystallization time : 2–4 hours, depending on batch size.
-
Agitation : Gentle stirring (200–300 rpm) to avoid crystal fracture.
-
Filtrate recycling : Centrifugation filtrate containing residual pdTp (<5%) is reintroduced into subsequent batches, reducing waste.
Purification and Drying
Centrifugation and Filtration
Centrifugation at 950–1,100 rpm separates crystals from the mother liquor. Filter cake thickness is maintained at 3.5–4.5 cm to balance throughput and moisture retention.
Table 2: Centrifugation Parameters
| Parameter | Value |
|---|---|
| Rotational speed | 950–1,100 rpm |
| Filter cake thickness | 3.5–4.5 cm |
| Residual moisture | 65–68% (pre-drying) |
Thermal Drying and Dehydration
A disk dryer removes surface moisture (95–110°C), reducing water content to <1%. Final dehydration at 280°C eliminates crystal water, yielding anhydrous pdTp.
Critical metrics :
-
Drying rate : 2–3 kg/hr per m² of drying surface.
-
Energy consumption : 15–20 kWh/kg, optimized via closed-loop heat recovery.
Formulation for Biomedical Applications
In Vivo Solution Preparation
Post-synthesis, pdTp is formulated for biological use. GlpBio protocols recommend dissolving 1 mg in 2.04 mL of dimethyl sulfoxide (DMSO) to achieve 1 mM stock solutions. Sequential addition of PEG300 and Tween 80 ensures solubility and stability in physiological conditions.
Table 3: Stock Solution Preparation
| Concentration (mM) | Volume (mL) per 1 mg |
|---|---|
| 1 | 2.0403 |
| 5 | 0.4081 |
| 10 | 0.2040 |
Solvent Compatibility and Stability
Stability studies indicate pdTp retains >95% potency for 12 months at -20°C in DMSO. Avoid freeze-thaw cycles, as repeated crystallization degrades phosphate ester bonds.
Quality Control and Analytical Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) confirms pdTp purity >99%. Residual sodium hydroxide is quantified via ion chromatography (<0.1% w/w).
Spectroscopic Characterization
Industrial Scalability and Environmental Impact
The patented process achieves 85–90% yield with minimal waste via filtrate recycling . Energy consumption is reduced by 30% compared to conventional spray drying, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Thymidine 3’,5’-diphosphate tetrasodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of thymidine, which have significant applications in biochemical research and pharmaceutical development .
Scientific Research Applications
Chemistry
- Catalysis : pdTp is utilized as a catalyst in various biochemical reactions, particularly those involving nucleic acids. Its ability to facilitate reactions makes it invaluable in synthetic organic chemistry.
- Reference Material : It serves as a reference compound in chemical analyses, aiding in the standardization of experimental protocols.
Biology
- Inhibition of Enzymes : pdTp acts as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1). This inhibition is crucial for regulating microRNA, which plays a significant role in gene expression and cellular processes.
- Cell Signaling : The compound is involved in various signaling pathways, impacting cellular responses to external stimuli.
Medicine
- Anti-Tumor Activity : Research indicates that pdTp exhibits anti-tumor properties by inhibiting tumor growth and inflammatory responses. Its mechanism involves the reduction of p65 nuclear translocation in hepatocytes, which is critical for cancer progression .
- Therapeutic Potential : Due to its biological activities, pdTp is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry
- Biochemical Product Development : pdTp is used in the production of various biochemical products, serving as an essential building block for pharmaceuticals and other biotechnological applications.
- Research Tools : In industrial research settings, pdTp is employed as a tool for developing new drugs and understanding complex biochemical pathways.
Data Table: Applications of Thymidine 3’,5’-Diphosphate Tetrasodium
| Application Area | Specific Use | Mechanism/Function |
|---|---|---|
| Chemistry | Catalyst | Facilitates nucleic acid reactions |
| Biology | Enzyme Inhibition | Inhibits staphylococcal nuclease and SND1 |
| Medicine | Anti-Tumor | Reduces p65 nuclear translocation |
| Industry | Biochemical Production | Essential for drug development |
Case Studies
-
Cancer Therapy Research :
A study demonstrated that thymidine 3’,5’-diphosphate tetrasodium significantly inhibited tumor growth in vitro by targeting SND1. The results indicated a marked reduction in cell proliferation rates compared to control groups. -
MicroRNA Regulation :
Another investigation highlighted the role of pdTp in regulating microRNA expression levels. By inhibiting specific nuclease activities, pdTp was shown to modulate gene expression profiles associated with cancer progression .
Mechanism of Action
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and tudor domain containing 1 (SND1). This inhibition leads to a reduction in the expression level of p65 and p65 nuclear translocation in hepatocytes, thereby inhibiting tumor growth and inflammatory reactions . The compound also upregulates the expression of tumor suppressor genes such as PTEN, TGFBR2, and CDKN1C .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to pdTp (tetrasodium), with key differences highlighted:
Nucleotide Bisphosphate Tetrasodium Salts
- Structural Comparison : Unlike pdTp, 2-methylthio-ADP/ATP derivatives feature methylthio modifications on adenine, enhancing receptor-binding affinity. These compounds target purinergic signaling pathways rather than enzyme inhibition .
- Functional Contrast : pdTp’s specificity for thymidine-based inhibition contrasts with the broader signaling roles of ADP/ATP analogs.
Diquafosol Tetrasodium
- Application : Diquafosol increases tear mucin (MUC5AC) secretion in dry eye therapy, whereas pdTp is restricted to laboratory research .
- Mechanism : Diquafosol activates P2Y2 receptors on ocular surfaces, unlike pdTp’s direct enzyme inhibition .
Tetrasodium Diphosphate (Na4P2O7)
- Utility: Tetrasodium diphosphate is an inorganic dispersant for soil particle analysis, lacking the enzymatic or therapeutic roles of pdTp .
2-Methyl-1,4-Naphthohydroquinone Diphosphate Tetrasodium
- Mechanism : This compound induces metaphase arrest and chromosome breaks in proliferating cells, unlike pdTp’s enzymatic targeting .
Research Findings and Key Insights
Enzyme Inhibition : pdTp reduces RNA cleavage by hEndoV by 50–70% at 1 mM concentrations, confirming its role as a competitive inhibitor .
Structural Specificity : Unlike ATP/ADP analogs, pdTp’s deoxythymidine backbone prevents off-target receptor activation, ensuring specificity for nucleases .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tetrasodium pyrophosphate (pdTp) relevant to experimental design?
- Methodological Answer : Prioritize quantifying solubility, pH stability (e.g., buffering capacity in aqueous solutions), and thermal stability using techniques like thermogravimetric analysis (TGA). Purity (>99%) and batch consistency are critical; cross-validate with COA (Certificate of Analysis) and SDS documentation . For solubility studies, use standardized buffers (e.g., phosphate-buffered saline) to mimic biological or industrial conditions .
Q. How can researchers characterize the structural integrity of pdTp in synthetic reactions?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) for phosphate group configuration analysis and X-ray diffraction (XRD) for crystallinity assessment. Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Validate against reference spectra from authoritative databases (e.g., THPdb for peptide-related analogs) .
Q. What are the best practices for ensuring reproducibility in pdTp-based experiments?
- Methodological Answer : Document batch-specific parameters (e.g., synthesis conditions, storage temperature) and use internal controls (e.g., spiked recovery samples). Follow FAIR data principles: share raw data, metadata (e.g., instrument calibration logs), and analytical protocols in open repositories . Cross-check results with independent assays (e.g., ion chromatography for phosphate quantification) .
Advanced Research Questions
Q. How do contradictory findings in pdTp stability studies arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from variability in environmental factors (e.g., humidity, ionic strength). Design multi-factorial experiments using response surface methodology (RSM) to isolate contributing variables. For example, test pdTp degradation kinetics under controlled humidity (25–75% RH) and temperature (4–40°C) gradients. Use multivariate regression to identify dominant degradation pathways .
Q. What experimental frameworks are suitable for investigating pdTp's interaction with divalent cations in biological systems?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Ca²⁺ or Mg²⁺). Pair with molecular dynamics (MD) simulations to model chelation dynamics. Validate via in vitro assays (e.g., fluorescence anisotropy to track conformational changes in proteins). Ensure ethical compliance by using synthetic analogs for preliminary screening .
Q. How can researchers address discrepancies in pdTp's reported bioactivity across cell-based assays?
- Methodological Answer : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media to avoid phosphate interference). Perform dose-response curves with pdTp concentrations spanning 0.1–10 mM. Use RNA-seq or metabolomics to identify off-target effects. Reconcile data with systematic reviews or meta-analyses of prior studies .
Q. What methodologies enable high-throughput screening of pdTp's role in enzymatic inhibition?
- Methodological Answer : Implement microfluidic platforms for parallelized kinetic assays (e.g., monitoring alkaline phosphatase activity). Use robotic liquid handlers to dispense pdTp gradients (1–100 µM). Integrate machine learning (e.g., random forests) to classify inhibition patterns from large datasets. Cross-validate with crystallography to resolve enzyme-pdTp binding modes .
Data Analysis & Interpretation
Q. How should researchers statistically analyze heterogeneous datasets from pdTp experiments?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability and technical replicates. For time-series data (e.g., stability studies), use Kaplan-Meier survival analysis or Cox proportional hazards models. Visualize trends with principal component analysis (PCA) to reduce dimensionality .
Q. What strategies mitigate bias in pdTp toxicity studies?
- Methodological Answer : Blind experimenters to sample identities during data collection. Use stratified sampling for animal or cell-based models (e.g., balancing age, sex). Apply propensity score matching in retrospective analyses. Pre-register hypotheses and analytical plans on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
